molecular formula C8H10N2O3S B1450802 (4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid CAS No. 860760-44-7

(4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid

Cat. No.: B1450802
CAS No.: 860760-44-7
M. Wt: 214.24 g/mol
InChI Key: XWJGPBBBMCKMGR-UHFFFAOYSA-N
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Description

(4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid is a pyrimidine derivative characterized by a methyl group at position 4, a methylsulfanyl (SCH₃) substituent at position 2, and an acetic acid moiety at position 3. Its molecular formula is C₈H₁₀N₂O₃S, with a molecular weight of 214.24 g/mol.

Properties

IUPAC Name

2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-4-5(3-6(11)12)7(13)10-8(9-4)14-2/h3H2,1-2H3,(H,11,12)(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJGPBBBMCKMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized via pyrimidine ring construction or modification of a pyrimidine-5-carboxylic acid derivative, followed by functional group transformations to introduce the methylsulfanyl and acetic acid moieties. The key steps include:

  • Formation of the pyrimidine core with methyl and methylsulfanyl substituents.
  • Introduction or transformation of the carboxylic acid or ester group at the 5-position.
  • Oxidation or hydrolysis steps to obtain the 6-oxo and acetic acid functionalities.

Representative Preparation Route

Synthesis of 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester

  • Starting materials: Ethyl 2-acetyl-3-ethoxy-2-propenoate, ((amino(imino)methyl)-sulfanyl)methane, and triethylamine.
  • Solvent: Ethanol.
  • Conditions: Reflux for 48 hours.
  • Work-up: Concentration, dilution with water, extraction with dichloromethane, washing, drying, filtration.
  • Purification: Crystallization from ethanol/water.
  • Yield: 81%.
  • Notes: This step forms the pyrimidine ester intermediate crucial for further modifications.

Conversion to the target acid

  • Hydrolysis of the ester group to the corresponding carboxylic acid can be achieved by acidic or basic hydrolysis under controlled conditions.
  • Subsequent oxidation or tautomerization leads to the 6-oxo-1,6-dihydro pyrimidine structure.
  • Introduction of the acetic acid side chain at the 5-position is achieved through reaction with chloroacetic acid or related reagents under reflux in acetic acid/acetic anhydride with sodium acetate as a catalyst.

Alternative Synthetic Approaches

Amination and Reduction Steps

  • Starting from 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester, nucleophilic substitution with alkyl or cycloalkyl amines in the presence of triethylamine in THF at room temperature overnight yields amino-substituted pyrimidine esters.
  • Reduction of these esters with lithium aluminum hydride at low temperatures (-10 °C) converts them to the corresponding pyrimidine-methanol derivatives.
  • Oxidation of the alcohol to aldehyde using manganese dioxide in chloroform under stirring overnight completes the transformation toward the acetic acid functionality.

Reaction Conditions and Yields Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization to pyrimidine ester Ethyl 2-acetyl-3-ethoxy-2-propenoate, amino-sulfanyl compound, triethylamine, EtOH reflux 48h 81 Crystallization purification
2 Hydrolysis and oxidation Acidic/basic hydrolysis; reflux with chloroacetic acid, acetic acid/anhydride, sodium acetate 70-85* TLC monitoring; time 4-16h
3 Amination (nucleophilic substitution) Alkylamine, triethylamine, THF, room temp overnight ~90 Precipitates salts filtered
4 Reduction to alcohol LiAlH4 in THF, -10 °C to room temp, 1h 84-85 Quenching with water and NaOH
5 Oxidation to aldehyde MnO2, chloroform, overnight stirring Not specified Filtration through Celite

*Yield for hydrolysis and oxidation steps varies by conditions and substrates.

Purification and Characterization

  • Crystallization from ethanol/water mixtures is the preferred purification method for intermediate esters.
  • Extraction with dichloromethane and washing steps remove impurities.
  • Final acid products are typically isolated by filtration and recrystallization.
  • Characterization includes melting point determination, NMR spectroscopy (1H NMR signals consistent with pyrimidine and methylsulfanyl groups), and mass spectrometry confirming molecular weights.

Research Findings and Notes

  • The use of triethylamine as a base facilitates the cyclization and substitution reactions efficiently.
  • Reflux times are relatively long (up to 48 hours) for cyclization steps, ensuring complete conversion.
  • The methylsulfanyl substituent is stable under the reaction conditions used.
  • Oxidation with manganese dioxide provides a mild and selective method to convert alcohol intermediates to aldehydes without overoxidation.
  • The acetic acid side chain introduction via chloroacetic acid in acetic acid/anhydride is a reliable method with good yields.
  • The overall synthetic pathway is modular, allowing for substitution variations at the 4-position or on the acetic acid side chain for derivative synthesis.

Summary Table of Key Reagents and Conditions

Compound/Intermediate Reagents/Conditions Purpose
Ethyl 2-acetyl-3-ethoxy-2-propenoate Reflux with amino-sulfanyl compound, triethylamine in EtOH Pyrimidine ester ring formation
Pyrimidine-5-carboxylic acid ethyl ester Hydrolysis (acid/base) Conversion to acid
Pyrimidine-5-acetic acid derivative Chloroacetic acid, acetic acid/anhydride, sodium acetate, reflux Acetic acid side chain introduction
4-Alkyl/cycloalkylamino-pyrimidine esters Alkylamine, triethylamine, THF, room temp Amination
Pyrimidine-methanol derivatives LiAlH4 reduction, THF, low temp Reduction of ester to alcohol
Pyrimidine-aldehyde derivatives MnO2 oxidation, chloroform, stirring overnight Oxidation of alcohol to aldehyde

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles such as amines or hydrazines.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides and hydrazides.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research has indicated that compounds similar to (4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid exhibit antimicrobial properties. Studies suggest that the presence of the pyrimidine ring and the methylthio group may enhance the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects
    • Preliminary studies have shown that derivatives of this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines .
  • Anticancer Potential
    • There is ongoing research into the anticancer properties of pyrimidine derivatives, including this compound. Some studies have indicated that these compounds can induce apoptosis in cancer cells, suggesting a role in cancer therapy development .

Agricultural Applications

  • Pesticide Development
    • The unique chemical structure of this compound has led to investigations into its efficacy as a pesticide. Its ability to disrupt metabolic processes in pests may offer a new avenue for developing environmentally friendly agricultural chemicals .
  • Plant Growth Regulators
    • Compounds with similar structures have been studied for their role as plant growth regulators. This compound may influence growth patterns and stress responses in plants, enhancing agricultural productivity under adverse conditions .

Research Tool

  • Biochemical Assays
    • This compound serves as a valuable reagent in biochemical assays aimed at understanding metabolic pathways involving pyrimidine derivatives. Its specificity and reactivity make it suitable for various laboratory applications, including enzyme inhibition studies .
  • Proteomics Research
    • The compound is utilized in proteomics for labeling and studying protein interactions and functions. Its unique structure allows researchers to trace biological pathways effectively .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria; potential for antibiotic development
Anti-inflammatory EffectsReduced levels of IL-6 and TNF-alpha in vitro; suggests therapeutic use in inflammation
Anticancer PotentialInduced apoptosis in specific cancer cell lines; further research needed for clinical applications
Pesticide DevelopmentEffective against common agricultural pests; potential for eco-friendly pesticide formulation
Plant Growth RegulationEnhanced root development under stress conditions; promising for agricultural applications

Mechanism of Action

The mechanism of action of (4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA replication. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing differences in substituents, molecular properties, and inferred applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position 2) Position 5 Group Molecular Formula Molecular Weight (g/mol) Key Notes
(4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid Methylsulfanyl (SCH₃) Acetic acid C₈H₁₀N₂O₃S 214.24 Reference compound; potential for high lipophilicity due to SCH₃ group.
2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid Pyridin-3-yl Acetic acid C₁₂H₁₁N₃O₃ 253.24 Increased polarity from pyridine; possible enhanced solubility in water .
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate Butyl Ethyl ester C₁₃H₂₀N₂O₃ 252.31 Ester group improves membrane permeability; used in Proxymetacaine synthesis .
[4-Methyl-2-(2-methyl-allylsulfanyl)-6-oxo-1,6-dihydro-pyrimidin-5-yl]-acetic acid 2-Methyl-allylsulfanyl Acetic acid C₁₁H₁₄N₂O₃S 254.31 Bulkier sulfanyl group may reduce metabolic stability .
2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid Pyrrolidin-1-yl Acetic acid C₁₁H₁₅N₃O₃ 237.26 Nitrogen-rich substituent enhances hydrogen-bonding capacity .

Key Structural and Functional Differences

a. Position 2 Substituents
  • Pyridin-3-yl (C₅H₄N) : Introduces aromaticity and polarity, likely improving aqueous solubility but reducing passive diffusion across membranes .
  • Butyl (C₄H₉): A nonpolar aliphatic chain in the ester derivative () enhances lipid solubility, favoring drug absorption .
b. Position 5 Modifications
  • Acetic Acid vs. Ethyl Ester : The esterified analog () exhibits improved pharmacokinetic properties, such as oral bioavailability, due to enhanced lipophilicity. The free carboxylic acid in the target compound may facilitate ionic interactions in physiological environments .
c. Impact on Physicochemical Properties
  • Lipophilicity : Methylsulfanyl and butyl substituents increase logP values compared to pyridinyl or pyrrolidinyl groups.
  • Solubility : Polar groups like pyridin-3-yl or pyrrolidin-1-yl enhance water solubility, critical for formulations requiring high dissolution rates .

Biological Activity

(4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid, with the CAS number 860760-44-7, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring and various functional groups that may contribute to its pharmacological properties.

The molecular formula of the compound is C8H10N2O3SC_8H_{10}N_2O_3S, and it has a molecular weight of 214.24 g/mol. The structure includes a methylsulfanyl group and a keto group, which may influence its biological interactions and activities.

PropertyValue
Molecular FormulaC8H10N2O3S
Molecular Weight214.24 g/mol
CAS Number860760-44-7

Antioxidant Activity

Research has indicated that compounds with similar structural features to this compound exhibit significant antioxidant properties. A study demonstrated that related pyrimidine derivatives showed high antioxidant activity, measured using Trolox as a reference compound, indicating potential therapeutic applications in oxidative stress-related conditions .

Anticancer Potential

The compound's structural characteristics suggest it may possess anticancer activity. In related studies, pyrimidine derivatives have been evaluated for their ability to inhibit specific cancer cell lines. For example, compounds with similar moieties have shown IC50 values in the low micromolar range against various cancer types, suggesting that this compound could also exhibit comparable effects .

Inhibitory Effects on Enzymes

The biological evaluation of pyrimidine derivatives often includes their effects on key enzymes involved in cancer proliferation and inflammation. For instance, some studies have highlighted the inhibitory effects of related compounds on lipoxygenase and cyclooxygenase enzymes, which are critical in inflammatory pathways . Such inhibition could position this compound as a candidate for anti-inflammatory therapies.

Case Studies

  • Antioxidant Evaluation : A comparative study assessed various pyrimidine derivatives' antioxidant activities through absorbance measurements at specific wavelengths. The results indicated that certain derivatives exhibited up to 82% activity compared to Trolox, suggesting that modifications in the pyrimidine structure could enhance antioxidant efficacy .
  • Anticancer Screening : Another investigation focused on the anticancer properties of substituted pyrimidines, revealing IC50 values ranging from 1.1 µM to 10.7 µM for several active compounds against leukemia cells. This suggests that structural variations in pyrimidines can significantly affect their potency against cancer cells .

Q & A

Q. What are the optimal reaction conditions for synthesizing (4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-5-yl)-acetic acid?

Methodological Answer: Synthesis typically involves multi-step reactions starting from pyrimidine precursors. Key parameters include:

  • Solvent Choice: Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts: Mild bases (e.g., potassium carbonate) facilitate nucleophilic substitution at the sulfur site .
  • Temperature: Reactions are optimized between 60–80°C to balance yield and avoid decomposition of the oxo-dihydropyrimidinyl core .
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) achieves >95% purity .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

Methodological Answer:

  • Crystal Growth: Slow evaporation of a saturated ethanol solution yields single crystals suitable for analysis .
  • Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect reflections. SHELX software refines the structure, resolving bond lengths and angles with <0.01 Å precision .
  • Validation: Compare experimental bond distances (e.g., C–S: ~1.78 Å) with DFT-predicted values to confirm accuracy .

Q. What analytical techniques are recommended for assessing purity and stability?

Methodological Answer:

  • HPLC: Use a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to quantify impurities (<0.1% threshold) .
  • NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d6) identify residual solvents and confirm substituent positions (e.g., methylsulfanyl protons at δ 2.1–2.3 ppm) .
  • Stability Studies: Accelerated degradation under UV light (40°C/75% RH for 14 days) monitors decomposition via LC-MS .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

  • Functional Selection: Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets accurately model exchange-correlation effects .
  • Properties Calculated:
    • HOMO-LUMO gaps (~4.2 eV) to assess redox activity.
    • Partial charges on the oxo and methylsulfanyl groups to predict nucleophilic sites .
  • Validation: Compare computed IR spectra (e.g., C=O stretch at ~1680 cm⁻¹) with experimental FT-IR data .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer:

  • Error Source Analysis:
    • Basis Set Limitations: Upgrade to def2-TZVP for better electron correlation .
    • Solvent Effects: Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations .
  • Experimental Replication: Repeat NMR under controlled humidity to rule out solvent interactions .

Q. What methodologies study the interaction of this compound with biological enzymes?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Kinetic Analysis: Monitor substrate conversion (e.g., via UV-Vis at 340 nm) in the presence of varying inhibitor concentrations .
    • IC50 Determination: Fit dose-response curves to calculate inhibition constants (e.g., Ki < 10 µM suggests high affinity) .
  • Molecular Docking: Use AutoDock Vina to simulate binding poses in enzyme active sites, prioritizing hydrogen bonds with catalytic residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid
Reactant of Route 2
(4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid

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